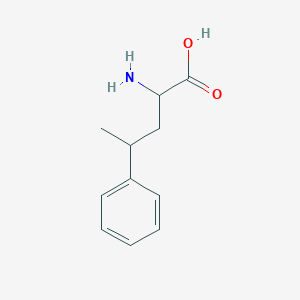

2-amino-4-phenyl-pentanoic Acid

CAS No.: 1249487-76-0

Cat. No.: VC5189697

Molecular Formula: C11H15NO2

Molecular Weight: 193.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249487-76-0 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.246 |

| IUPAC Name | 2-amino-4-phenylpentanoic acid |

| Standard InChI | InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14) |

| Standard InChI Key | ZZHGQIHRAUVHOE-UHFFFAOYSA-N |

| SMILES | CC(CC(C(=O)O)N)C1=CC=CC=C1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-4-phenylpentanoic acid, reflects its linear carbon chain with functional groups at specific positions. The second carbon hosts a primary amino group (), while the fourth carbon is bonded to a phenyl ring, introducing aromaticity and hydrophobicity. The carboxylic acid group () at the terminal carbon enables typical acid-base reactivity .

The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry . Computational models predict a collision cross-section (CCS) of 144.3 Ų for the adduct, suggesting moderate molecular compactness in gas-phase analyses .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 193.24 g/mol | |

| SMILES | CC(CC(C(=O)O)N)C1=CC=CC=C1 | |

| InChIKey | ZZHGQIHRAUVHOE-UHFFFAOYSA-N | |

| Predicted CCS () | 144.3 Ų |

Stereochemical Considerations

While the compound’s racemic form is commonly reported, enantiomerically pure variants such as the -configuration (CAS 2597935-39-7) are available for applications requiring chirality-specific interactions. The presence of a stereocenter at the second carbon necessitates careful synthesis and purification to isolate desired enantiomers, particularly for drug design .

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of 2-amino-4-phenyl-pentanoic acid typically employs multi-step organic reactions. A common approach involves:

-

Aldol Condensation: Reacting benzaldehyde with a β-keto ester to form a γ-keto acid intermediate.

-

Reductive Amination: Introducing the amino group via catalytic hydrogenation in the presence of ammonia.

-

Deprotection: Removing protecting groups (e.g., tert-butoxycarbonyl, Boc) under acidic conditions to yield the free amino acid .

Chromatographic techniques such as reverse-phase HPLC are critical for purifying the final product, with reported purities exceeding 95% . The hydrochloride salt (CAS 2171603-29-3) is often prepared to enhance solubility and stability .

Derivative Synthesis

Structural analogs, including Fmoc-protected derivatives (e.g., Fmoc-L-2-amino-5-phenylpentanoic acid), are synthesized for solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino moiety during coupling reactions, enabling sequence-specific peptide elongation .

Biological and Pharmacological Applications

Peptide Engineering

The compound’s non-natural backbone and aromatic side chain make it valuable in designing peptide therapeutics with enhanced metabolic stability. For example, incorporating it into neuropeptide analogs improves resistance to proteolytic degradation, a common limitation in peptide-based drugs .

Neuroprotective Research

Preliminary investigations into phenylalanine derivatives indicate potential neuroprotective effects by modulating glutamate receptor activity. While specific data on 2-amino-4-phenyl-pentanoic acid are lacking, its structural similarity to phenylalanine positions it as a candidate for neurodegenerative disease research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume